molecular formula C12H15NO3 B7576222 3-(N-ethyl-1-phenylformamido)propanoic acid

3-(N-ethyl-1-phenylformamido)propanoic acid

Cat. No. B7576222
M. Wt: 221.25 g/mol
InChI Key: HZICWAYUUCDYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-ethyl-1-phenylformamido)propanoic acid, also known as EFPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EFPA is a derivative of phenylalanine, an essential amino acid, and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(N-ethyl-1-phenylformamido)propanoic acid is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 3-(N-ethyl-1-phenylformamido)propanoic acid has been shown to inhibit the activity of COX-2, leading to a reduction in inflammation. The endocannabinoid system is a complex signaling system that is involved in various physiological processes, including pain, mood, and appetite. 3-(N-ethyl-1-phenylformamido)propanoic acid has been shown to modulate the endocannabinoid system, leading to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects
3-(N-ethyl-1-phenylformamido)propanoic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-(N-ethyl-1-phenylformamido)propanoic acid has also been shown to protect against neurotoxicity induced by beta-amyloid, a protein that is implicated in Alzheimer's disease. Additionally, 3-(N-ethyl-1-phenylformamido)propanoic acid has been shown to exhibit anticancer properties, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

3-(N-ethyl-1-phenylformamido)propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties are well characterized. 3-(N-ethyl-1-phenylformamido)propanoic acid has also been shown to exhibit potent biological activity, making it a promising candidate for therapeutic development. However, there are some limitations to using 3-(N-ethyl-1-phenylformamido)propanoic acid in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems. Additionally, 3-(N-ethyl-1-phenylformamido)propanoic acid has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for 3-(N-ethyl-1-phenylformamido)propanoic acid research. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. 3-(N-ethyl-1-phenylformamido)propanoic acid has been shown to exhibit neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic use in humans. Another area of interest is its potential use in cancer therapy. 3-(N-ethyl-1-phenylformamido)propanoic acid has been shown to exhibit anticancer properties, and further research is needed to determine its efficacy in different types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 3-(N-ethyl-1-phenylformamido)propanoic acid and its effects in different experimental systems.

Synthesis Methods

3-(N-ethyl-1-phenylformamido)propanoic acid can be synthesized through a multi-step process that involves the reaction of phenylalanine with N-ethylformamide and acetic anhydride. The resulting compound is then purified through column chromatography to obtain pure 3-(N-ethyl-1-phenylformamido)propanoic acid. This synthesis method has been reported in several research articles and has been shown to yield high purity 3-(N-ethyl-1-phenylformamido)propanoic acid.

Scientific Research Applications

3-(N-ethyl-1-phenylformamido)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties. 3-(N-ethyl-1-phenylformamido)propanoic acid has also been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, 3-(N-ethyl-1-phenylformamido)propanoic acid has been shown to exhibit anticancer properties and may have potential use in cancer therapy.

properties

IUPAC Name

3-[benzoyl(ethyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-13(9-8-11(14)15)12(16)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZICWAYUUCDYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Benzoyl(ethyl)amino]propanoic acid

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